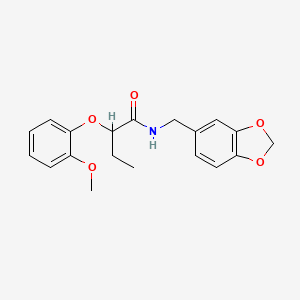![molecular formula C22H25N7O2 B5506831 2-[(4-methyl-2-pyrimidinyl)oxy]-N-(4-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B5506831.png)
2-[(4-methyl-2-pyrimidinyl)oxy]-N-(4-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidinyl derivatives often involves multi-step reactions, including the formation of intermediate compounds, cyclization, and substitution reactions. A study presented by Wagner, Vieweg, and Leistner (1993) describes the synthesis of 4-methyl-6-phenyl-thieno[2,3-d]pyrimidines, which shares some synthetic pathways that might be relevant for the compound . This synthesis involves hydrolysis, cyclization, and reactions with pyrrolidine under various conditions, leading to complex derivatives including bisamides and acetamidino carbonic acids (Wagner, Vieweg, & Leistner, 1993).
Molecular Structure Analysis
The molecular structure of pyrimidinyl derivatives is characterized by the presence of heterocyclic rings, nitrogen atoms, and various substituents that influence the molecule's chemical behavior and physical properties. Crystallographic studies, such as those conducted by Subasri et al. (2016), provide detailed insights into the conformation, hydrogen bonding, and intramolecular interactions of similar compounds, highlighting the folded conformation about the methylene C atom and the orientation of the pyrimidine ring relative to the benzene ring (Subasri et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving pyrimidinyl derivatives can lead to a wide range of products, depending on the reactants and conditions used. Yale and Spitzmiller (1977) explored reactions of 2-(acetoacetamido)pyridines with phosgene, yielding novel pyrido[1,2-a]pyrimidin-4-ones, demonstrating the compound's reactivity towards electrophilic agents and its potential for further functionalization (Yale & Spitzmiller, 1977).
Physical Properties Analysis
The physical properties of pyrimidinyl derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. Studies on similar compounds provide insights into how structural features affect these properties. For instance, Al-Sanea et al. (2020) investigated the cytotoxic activity of certain pyrazol-1-yl acetamide derivatives, which could provide comparative data for understanding the physical behavior of the target compound (Al-Sanea et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological systems, are defined by the molecular structure of pyrimidinyl derivatives. The work by Hossan et al. (2012) on antimicrobial activities of pyrimidinone and oxazinone derivatives synthesized from citrazinic acid highlights the potential for bioactivity based on chemical structure, which may extend to the compound (Hossan et al., 2012).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Research has shown that derivatives of pyrimidinone and oxazinone, compounds structurally related to the mentioned chemical, exhibit significant antimicrobial activities. These compounds have been synthesized and tested against various bacterial and fungal strains, showing good antibacterial and antifungal activities comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012). Similarly, a study on novel heterocyclic compounds incorporating antipyrine moiety demonstrated their antimicrobial potential, highlighting the versatility of these chemical frameworks in developing new antimicrobial agents (Bondock et al., 2008).
Anti-inflammatory Applications
Compounds derived from citrazinic acid, serving as anti-inflammatory agents, were synthesized to explore their potential in treating inflammation. These compounds, through pharmacological screening, showed good anti-inflammatory activity, comparable to Prednisolone®, a reference drug (Amr et al., 2007). This indicates the potential of pyrimidinyl compounds in the development of new anti-inflammatory drugs.
Anticancer Applications
Research into the synthesis and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives has unveiled compounds with appreciable cancer cell growth inhibition. These compounds were tested against 60 cancer cell lines, with one compound showing significant inhibition against eight cancer cell lines, underscoring the anticancer potential of this chemical class (Al-Sanea et al., 2020).
Eigenschaften
IUPAC Name |
2-(4-methylpyrimidin-2-yl)oxy-N-[4-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O2/c1-15-9-10-23-22(24-15)31-14-21(30)28-18-7-5-17(6-8-18)27-19-13-20(26-16(2)25-19)29-11-3-4-12-29/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,28,30)(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEHXBSXTRXNTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({4-methyl-5-[1-(pyridin-2-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5506751.png)
![N-(2-benzylbutyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5506755.png)
![2-[(4-fluorobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5506758.png)
![N-[1-(2,4-dimethylphenyl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5506765.png)
![(1S*,5R*)-3-[(8-methoxy-2H-chromen-3-yl)methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5506768.png)

![4-ethoxy-N-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5506774.png)
![2-(3-phenylpropyl)-8-(2-pyridinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5506795.png)


![1,3-dimethyl-6-[2-(1-piperazinyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5506809.png)
![4-benzyl-N-[(5-bromo-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5506822.png)
![N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5506825.png)
![3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5506834.png)